5-Amino-2-naphthalenesulfonic acid

Description

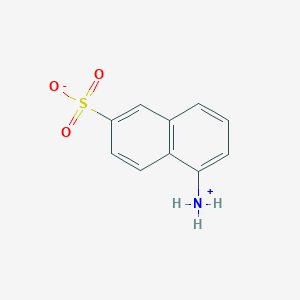

Structure

2D Structure

Properties

IUPAC Name |

5-azaniumylnaphthalene-2-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPJYQYRSWYIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-79-9 | |

| Record name | 5-Amino-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis Methodologies and Mechanistic Investigations

Advanced Synthetic Pathways and Strategies for 5-Amino-2-naphthalenesulfonic Acid

Historically, the synthesis of aminonaphthalenesulfonic acids has involved processes like the sulfonation of aminonaphthalenes or the reduction of nitronaphthalenesulfonic acids. wikipedia.org For instance, 1-aminonaphthalene-5-sulfonic acid (Laurent's acid) is prepared by the reduction of 1-nitronaphthalene-5-sulfonic acid. wikipedia.org A prominent method for synthesizing related compounds is the Bucherer reaction, which converts a naphthol to a naphthylamine using ammonia (B1221849) and a bisulfite. This is the method of choice for producing 2-aminonaphthalene-1-sulfonic acid (Tobias acid) from 2-hydroxynaphthalene-1-sulfonic acid. wikipedia.org

Modern strategies often focus on regioselectivity—the ability to add the sulfonic acid group at a specific position. A patented process demonstrates the regiospecific sulfonation of N-acylated 2-aminonaphthalenes substituted with a fiber-reactive group. google.com This process involves dissolving the acylated compound in sulfuric acid and then treating it with oleum (B3057394) at controlled temperatures, typically between 10 and 20°C, to achieve sulfonation at the desired position, yielding a single, specific isomer in essentially pure form. google.com

Another innovative approach involves the use of microwave-assisted, copper(0)-catalyzed Ullmann coupling reactions. This method has been successfully employed to synthesize derivatives of 8-anilinonaphthalene-1-sulfonic acid (ANS) with significantly improved yields and milder reaction conditions compared to traditional methods. nih.gov While not a direct synthesis of this compound, this strategy highlights the potential of modern catalytic systems in the synthesis of related functionalized naphthalenes.

Mechanistic Elucidation of Reaction Processes

A thorough understanding of the reaction mechanisms is fundamental to controlling the outcome of the synthesis and derivatization of this compound.

The derivatization of this compound is largely governed by the principles of electrophilic substitution on the naphthalene (B1677914) ring. The existing amino and sulfonic acid groups exert strong directing effects on incoming electrophiles. The amino group is an activating ortho-, para-director, while the sulfonic acid group is a deactivating meta-director. The final substitution pattern is a result of the interplay between these competing influences.

Real-time monitoring of chemical reactions provides crucial data on kinetics and the formation of intermediates. In-situ Fourier-transform infrared (FTIR) spectroscopy is a particularly effective technique for this purpose. youtube.comnih.gov By inserting an FTIR probe directly into the reaction vessel, chemists can continuously collect spectra. youtube.comnih.gov The characteristic vibrational frequencies of the functional groups in the reactants, intermediates, and products can be tracked over time. youtube.comresearchgate.net For instance, during the synthesis of this compound, the disappearance of the reactant's spectral signature and the appearance of the product's characteristic sulfonate (S=O stretching) and amine (N-H stretching) peaks can be monitored. researchgate.net This allows for a detailed understanding of the reaction's progress, helping to identify the reaction endpoint and recognize any process issues in real-time. nih.gov This technique has been successfully used to monitor the formation of aryl diazonium salts, which are common intermediates in the synthesis of azo dyes from aminonaphthalenesulfonic acids. nih.gov

The following table provides a hypothetical example of how FTIR data could be used to monitor the synthesis of this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Compound | Observation during Reaction |

| 3400-3300 | N-H stretch | 2-Naphthylamine (reactant) | Intensity decreases |

| 1350-1180 | S=O stretch | This compound (product) | Intensity increases |

| 1620-1550 | N-H bend | This compound (product) | Intensity increases |

Investigation of Electrophilic Substitution Reactions in Derivatization

Derivatization Approaches for Functionalization

The functionalization of this compound is key to its utility, particularly in the dye industry.

Due to its zwitterionic nature, this compound has limited solubility in many solvents. usc.edu.au To enhance its applicability, especially in aqueous solutions for dyeing processes, it is often converted into a more soluble salt form. The most common derivative is its sodium salt. google.com The synthesis is straightforward, involving the neutralization of the acidic sulfonic acid group with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. google.com The resulting sodium 5-amino-2-naphthalenesulfonate is highly water-soluble. This process is a critical step in preparing the compound for use in the synthesis of azo dyes. google.com

The following table outlines the synthesis of the sodium salt of this compound.

| Reactant | Reagent | Product | Purpose |

| This compound | Sodium hydroxide | Sodium 5-amino-2-naphthalenesulfonate | Increase water solubility |

| This compound | Sodium carbonate | Sodium 5-amino-2-naphthalenesulfonate | Increase water solubility google.com |

Fluorescent Derivatization for Analytical Applications

The inherent fluorescence of the naphthalene core makes aminonaphthalenesulfonic acids valuable scaffolds for creating fluorescent probes for sensitive detection in analytical chemistry. The amino group of this compound serves as a reactive handle for covalent attachment to target molecules, transforming them into fluorescent derivatives that can be easily detected and quantified.

Derivatization often proceeds via the reaction of the primary amine with a suitable functional group on the analyte. For instance, in the analysis of biomolecules, the amine can be coupled to aldehydes, ketones, or carboxylic acids. A common strategy for labeling molecules like proteins or amino acids involves the formation of a stable bond, which imparts the fluorescent properties of the naphthalenesulfonic acid moiety to the analyte.

While direct derivatization studies with this compound are specific, research on structurally similar compounds illustrates the principle. For example, 8-anilino-1-naphthalenesulfonic acid (ANS) is a well-known fluorescent probe used to characterize the binding sites of proteins. nih.gov Its binding to cationic groups on proteins, such as those on arginine and lysine (B10760008) residues, occurs through ion pair formation, leading to a significant enhancement in fluorescence intensity and a blue shift in the emission maximum. nih.gov

In another example, a new fluorescent analogue of diphosphoglyceric acid, N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid (DIPANS), was synthesized. nih.gov This synthesis involved the coupling of 1-amino-5-naphthalenesulfonic acid with 2,4-diphosphobenzaldehyde, followed by reduction. nih.gov The resulting derivative, DIPANS, exhibits an excitation maximum at 337 nm and a strong fluorescence emission maximum at 504 nm, making it an effective tool for studying hemoglobin binding. nih.gov These examples underscore the utility of the aminonaphthalenesulfonic acid framework in designing fluorescent probes for specific analytical applications.

| Compound | Excitation Max (nm) | Emission Max (nm) | Application Note | Reference |

|---|---|---|---|---|

| N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid (DIPANS) | 337 | 504 | Effective fluorescent analogue of diphosphoglyceric acid for hemoglobin studies. | nih.gov |

Preparation of Functional Monomers (e.g., 5-Methacrylamide-2-naphthalenesulfonic acid)

Functional monomers are crucial building blocks for creating specialized polymers with tailored properties. Converting this compound into a polymerizable monomer, such as 5-Methacrylamide-2-naphthalenesulfonic acid, introduces a reactive double bond that can participate in polymerization reactions while retaining the sulfonic acid group, which imparts hydrophilicity and ionic character to the resulting polymer.

The synthesis of N-substituted methacrylamides from primary amines is a well-established chemical transformation. A general and effective method involves the acylation of the amino group with either methacryloyl chloride or methacrylic anhydride. The reaction is typically performed under basic conditions at low temperatures to prevent unwanted side reactions and polymerization of the acryloyl reagent.

A plausible synthetic route for 5-Methacrylamide-2-naphthalenesulfonic acid would follow a procedure similar to the Schotten-Baumann reaction conditions. researchgate.net In this process, this compound would be dissolved in an aqueous alkaline solution, such as sodium hydroxide, to deprotonate the sulfonic acid and amino groups, increasing the nucleophilicity of the amine. The solution would then be cooled, typically to 0–5 °C, before the dropwise addition of methacryloyl chloride. nih.gov The base neutralizes the hydrochloric acid byproduct generated during the reaction, driving it to completion.

| Starting Amine | Acylating Agent | Solvent/Base System | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| Generic Amine-based Reagents | Methacrylic Anhydride | Not specified (excess anhydride) | 0–5 °C | Methacrylamides are more stable against hydrolysis than methacrylates. | researchgate.net |

| L-alanine | Methacryloyl Chloride | 1.5 M NaOH (aq) | 0–5 °C | Successful synthesis of N-methacryloyl-L-alanine acid. | nih.gov |

| Generic Amines | Methacryloyl Chloride | Triethylamine | 0–5 °C | Standard procedure for forming amides from amines. | researchgate.net |

The resulting 5-Methacrylamide-2-naphthalenesulfonic acid monomer combines the properties of its precursors: the polymerizable methacrylamide (B166291) group, the fluorescent and rigid naphthalene core, and the water-soluble, ionizable sulfonic acid group.

Oxidative Polymerization of Related Amino Naphthalenesulfonic Acid Monomers

Oxidative polymerization is a key method for synthesizing conducting polymers from aromatic amines. While the polymerization of aniline (B41778) has been studied extensively, the inclusion of sulfonic acid groups via the use of monomers like aminonaphthalenesulfonic acids leads to self-doped, water-soluble, and functional conducting polymers.

Research has demonstrated the chemical oxidative polymerization of various aminonaphthalenesulfonic acid isomers. For example, 8-Amino-2-naphthalenesulfonic acid has been used as a reactant to synthesize an Fe₃O₄/sulfonated polyaniline composite material. sigmaaldrich.com In this approach, the polymerization with aniline is carried out in the presence of magnetite (Fe₃O₄) nanoparticles, leading to a functional magnetic composite. sigmaaldrich.com

In a detailed study on 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), chemical oxidative polymerization was performed using ammonium (B1175870) peroxydisulfate (B1198043) as the oxidant in an aqueous medium. The presence of multiple functional groups (—NH₂, —OH, and —SO₃H) on the monomer leads to complex polymer structures. Spectroscopic analysis combined with theoretical calculations revealed that N─C coupling reactions were the dominant polymerization pathway. A significant finding was the considerable elimination of the sulfonic acid group from the polymer backbone during the polymerization process, which affects the final properties of the material.

The electrochemical oxidative polymerization of a related monomer, sodium 4-amino-3-hydroxynaphthalene-1-sulfonate, has also been investigated. The mechanism was found to involve the —OH and —NH₂ groups in the reaction, leading to the formation of adherent polymeric films. researchgate.net These studies collectively show that aminonaphthalenesulfonic acids are versatile monomers for creating novel functional polymers through oxidative methods, with the specific isomer and reaction conditions dictating the final polymer structure and properties.

| Monomer | Polymerization Method | Oxidant/Conditions | Key Finding | Reference |

|---|---|---|---|---|

| 8-Amino-2-naphthalenesulfonic acid (with aniline) | Chemical Oxidative Polymerization | In presence of Fe₃O₄ nanoparticles | Synthesized a sulfonated polyaniline/magnetite composite material. | sigmaaldrich.com |

| 4-Amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) | Chemical Oxidative Polymerization | Ammonium peroxydisulfate / Water | Polymerization occurs via N-C coupling with significant elimination of the sulfonic acid group. | sigmaaldrich.com |

| Sodium 4-amino-3-hydroxynaphthalene-1-sulfonate | Electrochemical Oxidative Polymerization | Electrochemical | Polymerization mechanism involves both -OH and -NH₂ groups. | researchgate.net |

Structural Characterization and Computational Chemistry

Advanced Spectroscopic Characterization Techniques

Spectroscopy offers a powerful lens to probe the molecular structure and electronic behavior of 5-Amino-2-naphthalenesulfonic acid. Vibrational and electronic spectroscopy, in particular, provide key insights into the molecule's fundamental properties.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Properties

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding within this compound. The combination of these two techniques provides complementary information, as molecular vibrations can be either IR-active, Raman-active, or both. spectroscopyonline.com

In the FT-IR spectrum of related aminonaphthalenesulfonic acid derivatives, characteristic bands are observed that confirm the presence of key functional groups. For instance, the stretching vibration of the -N=N- azo group in a derivative of 1-amino-2-naphthol-4-sulphonic acid appears around 1459 cm⁻¹, shifting to lower wavenumbers upon complexation with metal ions. orientjchem.org The symmetric stretching of the -SO₃H group is typically observed in the 1201-1216 cm⁻¹ region. orientjchem.org For similar aromatic compounds, C-H stretching vibrations are seen in the 3100-3000 cm⁻¹ range. scialert.net In studies of related amino acids, the deformation vibration of the NH₂⁺ group is identified around 1615 cm⁻¹. spectroscopyonline.com

FT-Raman spectroscopy provides complementary data. For example, in related compounds, CH₂ anti-symmetric and symmetric stretching modes are identified around 2938 cm⁻¹ and 2860 cm⁻¹, respectively. scialert.net The analysis of both FT-IR and FT-Raman spectra allows for a comprehensive assignment of vibrational modes, confirming the molecular structure. nih.gov

Table 1: Selected Vibrational Frequencies for Functional Groups in Naphthalenesulfonic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H | Stretching | 3100-3000 | FT-IR |

| NH₂⁺ | Deformation | ~1615 | FT-IR |

| -N=N- (in azo derivatives) | Stretching | ~1459 | FT-IR |

| -SO₃H | Symmetric Stretching | 1201-1216 | FT-IR |

| CH₂ (in derivatives) | Anti-symmetric Stretching | ~2938 | FT-Raman |

| CH₂ (in derivatives) | Symmetric Stretching | ~2860 | FT-Raman |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths of absorption provide information about the electronic structure of the molecule.

The electronic spectra of aminonaphthalenesulfonic acids are influenced by the solvent environment. acs.org In related compounds like 2-aminophenol, the position of the maximum absorption (λₘₐₓ) is sensitive to the polarity of the solvent, indicating solvatochromic behavior. researchgate.net Studies on azo dyes derived from aminobenzenesulfonic acid show electronic transitions corresponding to π-π* transitions of the N=N group in the 200-700 nm range. journalijar.com Furthermore, research on monomeric proteins has revealed that charged amino acids can contribute to UV-Vis absorption at wavelengths beyond 250 nm, a phenomenon termed Protein Charge Transfer Spectra (ProCharTS). rsc.org This suggests that the amino and sulfonic acid groups in this compound could lead to complex electronic absorption patterns. For some derivatives, the absorption spectra are monitored to follow chemical reactions, such as the disappearance of a phenol (B47542) absorption band around 270 nm during photocatalytic oxidation. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Redox States and Surface Analysis in Polymeric Systems

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. It is particularly valuable for studying polymeric systems derived from this compound, such as sulfonated polyaniline (SPAN).

XPS has been extensively used to characterize the chemical structures of polyaniline and its derivatives. acs.org In studies of highly sulfonated polyaniline, XPS is used to determine the sulfonation level (S/N ratio) and the oxidation state of the polymer. acs.orgacs.org For instance, a high sulfonation level with an S/N ratio of approximately 0.80 has been achieved and confirmed by XPS. acs.org Detailed analysis of the N 1s and S 2p core level spectra provides information on the different nitrogen species (amine and imine) and the presence of the sulfonate groups (-SO₃⁻). acs.orgrsc.org This analysis can reveal the doping level of the polymer, which is crucial for its electronic properties. nih.gov XPS studies have shown that in some sulfonated polyanilines, the doping level can be as high as 0.5. nih.gov The technique can also elucidate the deprotonation and loss of dopant from polyaniline films by monitoring the ratio of positively charged nitrogen to the total nitrogen signal. rsc.org

Table 2: XPS Analysis Data for Highly Sulfonated Polyaniline (LEB-SPAN)

| Parameter | Finding | Significance | Reference |

| S/N Ratio | ~0.80 | Indicates a high degree of sulfonation. | acs.org |

| Oxidation Level | ~50% | Corresponds to the stable emeraldine (B8112657) salt oxidation state. | acs.orgacs.org |

| Elemental Composition | C₆.₁₂N₁.₀₀S₀.₈₀O₂.₅₃ | Provides the experimental atomic concentration on the polymer surface. | acs.org |

Crystallographic Analysis and Intermolecular Interactions

X-ray crystallography provides definitive proof of the three-dimensional structure of this compound in the solid state, revealing its zwitterionic nature and the complex hydrogen bonding networks that define its crystal packing.

Crystal Structure Determination and Zwitterionic Form Characterization (5-ammonio-2-naphthalenesulfonate)

Single-crystal X-ray diffraction studies have unequivocally shown that this compound exists as a zwitterion in the solid state, more accurately named 5-ammonio-2-naphthalenesulfonate. researchgate.netsemanticscholar.orgsigmaaldrich.com In this form, the proton from the sulfonic acid group (-SO₃H) is transferred to the amino group (-NH₂), resulting in a molecule with a negatively charged sulfonate group (-SO₃⁻) and a positively charged ammonium (B1175870) group (-NH₃⁺). researchgate.netsemanticscholar.org This zwitterionic character is a common feature for amino acids and related compounds where acidic and basic functional groups are present on the same molecule. researchgate.net

Analysis of Hydrogen Bonding Networks and Three-Dimensional Framework Polymer Structures

The crystal structure of 5-ammonio-2-naphthalenesulfonate is dominated by an extensive network of intermolecular hydrogen bonds. researchgate.netsemanticscholar.org All three hydrogen atoms of the ammonio group (-NH₃⁺) act as hydrogen-bond donors, each interacting with an oxygen atom from a sulfonate group of a neighboring molecule. researchgate.netsemanticscholar.org These "head-to-tail" interactions, where the positive end of one molecule interacts with the negative end of another, link the individual zwitterions together. researchgate.net The result is a robust, three-dimensional framework polymer structure that extends throughout the crystal lattice. researchgate.netsemanticscholar.org The presence of functional groups capable of hydrogen bonding, such as in amino acid derivatives, often leads to the formation of such extended 2D or 3D networks. scispace.com The specific geometry of these hydrogen bonds, including donor-acceptor distances and angles, has been precisely determined from the crystallographic data. researchgate.net

Table 3: Hydrogen-Bonding Geometry in 5-ammonio-2-naphthalenesulfonate

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N5–H5A···O23 | 0.90 | 1.97 | 2.852 | 165 |

| N5–H5B···O21 | 1.00 | 1.80 | 2.767 | 161 |

| N5–H5C···O22 | 1.00 | 1.86 | 2.823 | 160 |

| Data sourced from Smith et al. (2004). researchgate.net |

Theoretical and Computational Modeling Studies

Theoretical and computational modeling provides profound insights into the molecular properties of this compound, also known as 1,6-Cleve's acid. These methods complement experimental data by elucidating electronic structure, reactivity, and intermolecular interactions at the atomic level. The crystal structure of this compound reveals the presence of a zwitterion, where the amino group is protonated to an aminium group (-NH3+) and the sulfonic acid group is deprotonated to a sulfonate group (-SO3-). sigmaaldrich.comresearchgate.net This zwitterionic nature is fundamental to its computational analysis.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. DFT calculations are employed to predict molecular geometries, vibrational frequencies, and other electronic properties. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be foundational for understanding its behavior. researchgate.netsamipubco.comresearchgate.net

These calculations can optimize the molecular structure, confirming the bond lengths and angles of the naphthalene (B1677914) core as substituted by the aminium and sulfonate groups. The zwitterionic form, confirmed by crystal structure data, would be the starting point for these simulations. researchgate.net DFT provides the groundwork for more detailed analyses like HOMO-LUMO gaps, molecular electrostatic potential, and Natural Bond Orbital (NBO) analysis. icm.edu.plnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. biomedres.usyoutube.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.us

While specific DFT-calculated HOMO-LUMO values for this compound are not widely published, studies on the parent molecule, naphthalene, and its derivatives provide valuable context. DFT calculations for naphthalene show a HOMO-LUMO gap of approximately 4.75 to 4.86 eV. samipubco.com The introduction of functional groups significantly alters this gap. Studies on substituted naphthalenes show that both electron-donating groups (like -OH) and electron-withdrawing groups (like -CHO, -COOH) tend to reduce the energy gap compared to the unsubstituted naphthalene. researchgate.net The amino group (-NH2) is electron-donating, while the sulfonic acid group (-SO3H) is electron-withdrawing. In its zwitterionic form, the ammonium group (-NH3+) is strongly electron-withdrawing. This combination of substituents on the naphthalene core would lead to a complex interplay of electronic effects, likely resulting in a smaller HOMO-LUMO gap compared to naphthalene, indicating higher reactivity.

Table 1: Representative HOMO-LUMO Gaps of Naphthalene and Substituted Derivatives This table is illustrative and based on general findings in computational chemistry to provide context.

| Compound | Functional Group(s) | Typical Calculated HOMO-LUMO Gap (eV) | Implied Reactivity |

| Naphthalene | None | ~4.8 | Low |

| Naphthol | -OH | < 4.8 | Moderate |

| Naphthoic Acid | -COOH | < 4.8 | Moderate |

| This compound | -NH3+ and -SO3- | Expected to be significantly < 4.8 | High |

The distribution of the frontier orbitals is also significant. For substituted naphthalenes, the HOMO is typically a π-orbital delocalized across the aromatic rings, while the LUMO is a π*-antibonding orbital. The presence of the amino and sulfonate groups would influence the localization of these orbitals, concentrating electron density in specific regions and thus directing the molecule's reactivity.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green represents areas of neutral potential.

For the zwitterionic form of this compound, the MEP map would clearly show distinct regions of charge.

Negative Potential (Red): The highest negative potential would be localized around the oxygen atoms of the sulfonate (-SO3-) group. This region is rich in electrons and is the primary site for electrophilic attack and for forming hydrogen bonds as an acceptor.

Positive Potential (Blue): A strong positive potential would be centered on the hydrogen atoms of the protonated amino (-NH3+) group. This electron-deficient site is susceptible to nucleophilic attack and acts as a strong hydrogen bond donor.

Naphthalene Core: The aromatic naphthalene ring system would exhibit intermediate potential, with variations depending on the electronic influence of the two substituents.

This charge distribution explains the compound's interactions, such as the head-to-tail hydrogen bonding network observed in its crystal structure, where the positive -NH3+ group of one molecule interacts with the negative -SO3- group of a neighboring molecule. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. icm.edu.plwisc.edu This analysis provides insight into intramolecular charge transfer, hyperconjugation, and the stability derived from these electron delocalization effects. The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). sphinxsai.com

In this compound, NBO analysis would reveal several key interactions:

Intramolecular Charge Transfer: Significant delocalization would occur from the lone pair orbitals of the sulfonate oxygen atoms (donors) to the antibonding orbitals (acceptors) of the naphthalene ring system.

The NBO analysis quantifies the Lewis-like bonding pattern, showing the hybridization of atoms and the electron density in bonding, non-bonding, and anti-bonding orbitals, thereby providing a detailed chemical picture of bonding and stability. icm.edu.plsphinxsai.com

Table 2: Illustrative Donor-Acceptor Interactions from NBO Analysis This table represents the types of interactions that NBO analysis would identify for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of SO3- | σ* (N-H) of NH3+ | High | Intermolecular Hydrogen Bond |

| π (C-C) in ring | π* (C-C) in ring | Moderate | Intramolecular π-conjugation |

| LP (O) of SO3- | π* (C-C) in ring | Low-Moderate | Intramolecular Charge Transfer |

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, within a molecule or between molecules. It plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density.

For this compound, particularly in its solid state, RDG analysis would be crucial for visualizing the extensive hydrogen bonding network. The analysis would produce surfaces between interacting atoms, colored to indicate the type and strength of the interaction:

Blue surfaces would indicate strong, attractive interactions, corresponding to the hydrogen bonds between the aminium (-NH3+) and sulfonate (-SO3-) groups.

Green surfaces would represent weaker, delocalized van der Waals interactions, such as the π-π stacking between the naphthalene rings of adjacent molecules.

Red surfaces would denote steric repulsion or non-bonding clashes.

This visualization provides a clear and intuitive picture of the forces that govern the molecule's packing in the solid state and its interactions in solution.

While computational studies on the monomer are focused on its intrinsic properties, research into its polymer, poly(this compound), provides insight into its functional applications, such as in electrocatalysis. This polymer can be prepared by electropolymerization on electrode surfaces, such as glassy carbon.

Computational modeling can help elucidate the mechanism of its electrocatalytic activity. For instance, poly(this compound) modified electrodes have been used for the electrocatalytic reduction and determination of hydrogen peroxide (H2O2). DFT calculations could be used to model the interaction between the polymer and H2O2. Such studies would likely investigate the polymer's frontier orbitals and electrostatic potential to identify the active sites for electron transfer. The mechanism would involve the polymer acting as a mediator, facilitating the transfer of electrons from the electrode to the H2O2 molecule, leading to its reduction. Computational analysis would help determine the most favorable binding orientation of H2O2 on the polymer surface and calculate the energy barriers for the electron transfer steps, thus providing a detailed, atomistic understanding of the catalytic cycle.

Polymer Science and Advanced Materials Research

Electropolymerization Studies and Polymer Synthesis

Electropolymerization has emerged as a powerful and effective technique for constructing conductive polymer films from 5-Amino-2-naphthalenesulfonic acid (ANS). researchgate.netx-mol.com This method allows for precise control over the thickness of the resulting polymer film. researchgate.net The monomer can be electropolymerized at an anodic potential on substrates like carbon cloth from aqueous solutions. x-mol.com

To enhance the material's properties, this compound is often copolymerized with other monomers. A notable example is its copolymerization with o-aminophenol (oAP). nih.govresearchgate.net These copolymers are electropolymerized on a carbon cloth substrate from aqueous solutions to form a copolymer designated as PANS-co-oAP. nih.govresearchgate.net The resulting copolymer has a rough surface and demonstrates a high capacity for charge storage. nih.govresearchgate.net The enhanced specific capacity of the PANS-co-oAP copolymer, when compared to the homopolymers PANS and PoAP, is attributed to an increased number of electrochemically active sites and improved ion diffusion rates. nih.govresearchgate.net The redox processes involve the amino/imino and hydroxyl/carbonyl groups, which are accompanied by cation insertion and extraction. nih.gov

The process of electropolymerizing ANS and its copolymers has been investigated in detail using an electrochemical quartz-crystal microbalance (EQCM). nih.govresearchgate.net EQCM studies, combined with crystal impedance measurements, are instrumental in understanding the electrodeposition and properties of polymer films. rsc.org This technique allows for the monitoring of non-monotonic mass changes that occur during redox switching, which are caused by the transfer of protons, counter-ions, and solvent molecules. rsc.org For the copolymer of ANS and o-aminophenol, EQCM was used to study the electropolymerization process as it occurred on a carbon cloth substrate. nih.govresearchgate.net

Applications in Energy Storage Devices

Polymers derived from this compound are promising candidates for electrode materials in electrochemical energy storage devices, particularly supercapacitors. researchgate.netx-mol.com

A significant application of these polymers is in the fabrication of flexible supercapacitors. nih.gov Copolymers of this compound and o-aminophenol (PANS-co-oAP) have been successfully used as electrode materials for such devices. nih.govresearchgate.net Similarly, poly(this compound) coated on carbon cloth (PANS/CC) has been constructed for use in flexible supercapacitors. x-mol.com When integrated into a flexible solid-state supercapacitor, the electrode material demonstrates consistent specific capacitance that does not change significantly with the bending angle. nih.govresearchgate.net

Kinetic analyses reveal that electrodes made from poly(this compound) function as battery-type electrode materials, where surface-controlled processes account for over 80% of the stored charge. x-mol.com

The electrochemical performance of electrodes derived from this compound has been quantified through various metrics. The PANS-co-oAP copolymer electrode can store charge as a battery-type electrode, exhibiting a specific capacity of 102.9 mAh g⁻¹ at 1 A g⁻¹ in 1 M H₂SO₄ and 79.75 mAh g⁻¹ at 1 A g⁻¹ in 1 M ZnSO₄ aqueous solutions. nih.govresearchgate.net A nanostructured homopolymer (PANS) electrode demonstrated a specific capacity of 85.5 mAh g⁻¹ at a 1 A g⁻¹ charge-discharge current density in 1 M H₂SO₄. researchgate.netx-mol.com

When used in a flexible solid-state supercapacitor, the PANS-co-oAP electrode material yields a specific capacitance of 37.9 F g⁻¹. nih.govresearchgate.net This device shows a high capacitance retention of 88.2% after 3000 cycles at a current density of 5 A g⁻¹. nih.govresearchgate.net A symmetric supercapacitor assembled with PANS/CC electrodes showed a capacity retention of 88% after 10,000 cycles at 5 A g⁻¹. x-mol.com

Electrochemical Performance of this compound-Based Polymer Electrodes

| Polymer/Copolymer | Electrolyte | Current Density | Specific Capacity (mAh g⁻¹) | Specific Capacitance (F g⁻¹) | Capacitance Retention | Cycle Count |

| PANS-co-oAP nih.govresearchgate.net | 1 M H₂SO₄ | 1 A g⁻¹ | 102.9 | - | - | - |

| PANS-co-oAP nih.govresearchgate.net | 1 M ZnSO₄ | 1 A g⁻¹ | 79.75 | - | - | - |

| Nanostructured PANS researchgate.netx-mol.com | 1 M H₂SO₄ | 1 A g⁻¹ | 85.5 | - | - | - |

| PANS/CC x-mol.com | 1 M ZnSO₄ | 1 A g⁻¹ | 44.8 | - | - | - |

| PANS/CC x-mol.com | 1 M (NH₄)₂SO₄ | 1 A g⁻¹ | 38.5 | - | - | - |

| PANS-co-oAP (Flexible Supercapacitor) nih.govresearchgate.net | - | 0.5 A g⁻¹ | - | 37.9 | 88.2% | 3000 |

| PANS/CC (Symmetric Supercapacitor) x-mol.com | PVA/H₂SO₄ gel | 5 A g⁻¹ | - | - | 88% | 10000 |

Energy and Power Density of Supercapacitors

| Device | Current Density | Specific Energy (Wh kg⁻¹) | Power Density (W kg⁻¹) |

| PANS-co-oAP Flexible Supercapacitor nih.govresearchgate.net | 0.5 A g⁻¹ | 5.4 | 250.3 |

| PANS/CC Symmetric Supercapacitor x-mol.com | 1 A g⁻¹ | 1.1 | 136.9 |

Electrochemical Performance Analysis of Polymer-based Electrodes

Evaluation of Specific Energy and Power Density

The electrochemical performance of materials derived from this compound (ANS) has been evaluated for their potential in energy storage devices, such as supercapacitors. Specifically, copolymers of ANS and o-aminophenol (oAP) have been synthesized and their specific energy and power density assessed.

When a copolymer, designated as PANS-co-oAP, is used as the electrode material in a flexible solid-state supercapacitor, it demonstrates notable energy storage and delivery capabilities. Research has shown that such a supercapacitor can achieve a specific energy of 5.4 Wh kg⁻¹ and a power density of 250.3 W kg⁻¹ at a current density of 0.5 A g⁻¹. nih.govresearchgate.net This performance is attributed to the synergistic effects between the ANS and oAP units in the copolymer, which create a rough surface morphology with an increased number of electrochemically active sites and enhanced ion diffusion rates. nih.gov

Further studies on related polymer systems provide comparative insights. For instance, a symmetric supercapacitor using a poly(s-triazine)/carbon cloth electrode in a 1 M H₂SO₄ electrolyte exhibited an energy density of 12.92 Wh kg⁻¹ and a power density of 250 W kg⁻¹ at 1 A g⁻¹. researchgate.net Another system based on poly(this compound) coated on carbon cloth (PANS/CC) in a symmetric supercapacitor with a PVA/H₂SO₄ gel electrolyte delivered an energy density of 1.1 Wh kg⁻¹ and a power density of 136.9 W kg⁻¹ at 1 A g⁻¹. x-mol.com

Table 1: Performance of Supercapacitors Based on this compound Derivatives

| Electrode Material | Electrolyte | Specific Energy (Wh kg⁻¹) | Power Density (W kg⁻¹) | Current Density (A g⁻¹) | Reference |

|---|---|---|---|---|---|

| PANS-co-oAP | Solid-State | 5.4 | 250.3 | 0.5 | nih.govresearchgate.net |

| PT/CC | 1 M H₂SO₄ | 12.92 | 250 | 1 | researchgate.net |

Catalytic Applications of Derived Materials

Electrocatalysis in Oxygen Reduction Reactions (ORR)

Materials derived from this compound have shown promise in the field of electrocatalysis, particularly for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. Composites of conducting polymers synthesized from various aminonaphthalene sulfonic acid isomers, including 5-ANSA, have been investigated as electrocatalysts. researchgate.net When these polymers are integrated with reduced graphene oxide (rGO), the resulting composite materials exhibit enhanced electrocatalytic activity for ORR in alkaline solutions. For example, a composite of poly(8-ANSA) and rGO showed a significant positive shift in the onset potential (over 100 mV) and a 1.6-fold increase in current density compared to films of rGO or the polymer alone. researchgate.net This enhancement is attributed to the synergistic interaction between the polymer and the rGO, which facilitates the electrochemical reaction.

Design of Metal-Free Electrocatalysts using Polymer Composites

A key area of research is the development of metal-free electrocatalysts to replace expensive and scarce precious metal catalysts like platinum. Polymer composites derived from this compound offer a viable pathway to this goal. By combining polymers of aminonaphthalene sulfonic acids with carbon-based materials like reduced graphene oxide, it is possible to create efficient metal-free electrocatalysts. researchgate.net The catalytic activity of these composites stems from the unique electronic properties of the polymer and the high surface area and conductivity of the rGO. researchgate.netresearchgate.net Density functional theory (DFT) calculations have been used to validate and predict the catalytic activity of different isomers, guiding the design of more effective catalysts. researchgate.net

Integration with Reduced Graphene Oxide (rGO) in Composite Systems

The integration of polymers derived from aminonaphthalene sulfonic acids with reduced graphene oxide (rGO) is a key strategy for developing advanced catalytic materials. researchgate.net In these composites, the rGO serves as a highly conductive support with a large surface area, while the polymer provides the active catalytic sites. researchgate.netresearchgate.net The synthesis of these composites can be achieved through methods like electropolymerization of the monomer onto rGO-coated electrodes. researchgate.net The resulting materials, such as poly(ANSA)/rGO, show improved performance in applications like the oxygen reduction reaction. researchgate.net The covalent functionalization of rGO sheets with polymers like poly(5-amino-1-naphthol) (P5A1N) has also been demonstrated, creating stable composite materials for further applications. nih.gov

Utilization as Reducing Agents for Nanoparticle Synthesis (e.g., Silver Nanoparticles)

This compound (ANS) can also function as a reducing agent in the synthesis of metallic nanoparticles, such as silver nanoparticles (AgNPs). bohrium.com In a one-pot synthesis, ANS can simultaneously reduce silver ions to form AgNPs and undergo polymerization. bohrium.comresearchgate.net This green synthesis approach is carried out in aqueous conditions at room temperature without the need for other harsh reducing agents. bohrium.comnih.gov The resulting AgNPs have been observed to be spherical with an average size of approximately 16 ± 2 nm. bohrium.com The polymer formed in the process, poly(amino naphthalene (B1677914) sulfonic acid) (PANS), can act as a stabilizer for the nanoparticles, preventing their agglomeration. researchgate.net These synthesized AgNPs have shown electrocatalytic activity for the reduction of oxygen in neutral pH, demonstrating a direct four-electron pathway. bohrium.com

Table 2: Characteristics of Silver Nanoparticles Synthesized using this compound

| Parameter | Value | Reference |

|---|---|---|

| Synthesis Method | One-pot, aqueous, room temperature | bohrium.com |

| Reducing/Stabilizing Agent | This compound (ANS) | bohrium.comresearchgate.net |

| Average Particle Size | 16 ± 2 nm | bohrium.com |

| Morphology | Spherical | bohrium.com |

Biomaterials and "Polymer Drug" Development

The unique chemical structure of this compound and its derivatives lends itself to applications in the field of biomaterials and the conceptual development of "polymer drugs." The zwitterionic nature of this compound, forming a sulfonate-aminium group, allows for the creation of three-dimensional framework polymer structures through hydrogen bonding. researchgate.netgriffith.edu.au This inherent ability to self-assemble into polymeric structures is a foundational characteristic for creating advanced biomaterials.

In the context of "polymer drugs," research has focused on developing targeted nanomedicine delivery platforms. For instance, polymersomes, which are vesicles formed from block copolymers, have been developed for the delivery of therapeutic peptides into cancer cells. nih.gov While not directly using this compound, this research exemplifies the "polymer drug" concept where a polymer acts as a carrier to enhance the efficacy and reduce the toxicity of a potent drug. nih.govnih.gov The functional groups present in this compound, such as the amino and sulfonic acid groups, offer potential sites for conjugation to either therapeutic molecules or targeting ligands, making it a candidate for future development in such sophisticated drug delivery systems.

Furthermore, derivatives like 8-anilino-1-naphthalenesulfonic acid (ANS) are used as fluorescent probes to study the hydrophobic and hydrophilic microdomains within nanoparticles, which is crucial for understanding drug encapsulation and release from polymer-based carriers like those made from chitosan. mdpi.com This analytical application underscores the utility of naphthalenesulfonic acid derivatives in the broader field of biomaterial and drug delivery research.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | ANS / 5-ANSA |

| o-aminophenol | oAP |

| Reduced Graphene Oxide | rGO |

| Silver Nanoparticles | AgNPs |

| Poly(this compound) | PANS |

| Poly(s-triazine) | PT |

| Poly(vinyl alcohol) | PVA |

| Poly(5-amino-1-naphthol) | P5A1N |

| 8-anilino-1-naphthalenesulfonic acid | ANS |

Functionalized Acrylic Polymers in Biomedical Research

Functionalized acrylic polymers incorporating derivatives of this compound have been developed as novel "polymer drugs" aimed at inhibiting processes like tumor angiogenesis. acs.org Research has focused on modifying this compound (ANSA) to include a reactive acrylic double bond, creating monomers such as 5-methacrylamide-2-naphthalenesulfonic acid (MANSA). acs.org This monomer can then be copolymerized with other acrylic monomers to produce biocompatible polymer systems. acs.orgnih.gov

These polymers are designed to be pharmacologically active, leveraging the inherent antimitogenic properties of the ANSA moiety. acs.org The resulting macromolecular drugs are of interest in biomaterials research due to their potential success in treating certain solid tumors. acs.org Two notable systems involve the copolymerization of MANSA with either a hydrophobic monomer, butyl acrylate (B77674) (BA), or a hydrophilic monomer, N-vinylpyrrolidone (VP). acs.orgacs.org The choice of comonomer significantly influences the properties and morphology of the final polymer, leading to materials that can be tailored for specific biomedical applications. acs.org For instance, the poly(BA-co-MANSA) system forms self-assembling nanoparticles, while the poly(VP-co-MANSA) system results in more water-soluble macromolecules. acs.org

Design and Characterization of Copolymers with Controlled Architectures

The design of copolymers containing this compound derivatives allows for precise control over the final material's architecture and properties. acs.org By employing free radical copolymerization, researchers have synthesized copolymers based on 5-methacrylamide-2-naphthalenesulfonic acid (MANSA) with monomers like butyl acrylate (BA) and N-vinylpyrrolidone (VP). acs.orgnih.gov

A key aspect of this design is the creation of copolymers with distinct microstructures. The copolymerization of MANSA with the hydrophobic monomer BA results in amphiphilic copolymers. acs.org These copolymers self-assemble in aqueous environments to form oriented micelles, characterized by a hydrophobic core of BA segments and a hydrophilic shell of MANSA units. acs.org The average size of these nanoparticles can be controlled, typically ranging from 20 to 100 nm, depending on the copolymer composition. acs.org In contrast, copolymerizing MANSA with the hydrophilic monomer VP produces more homogeneous and water-soluble macromolecules. acs.org

Characterization of these copolymers has shown that the incorporation of MANSA has a noticeable effect on the polymerization process, leading to very homogeneous macromolecular populations with a polydispersity index close to unity. acs.orgnih.gov The molar composition of the copolymers is determined through techniques such as 1H NMR analysis. acs.org

Table 1: Characteristics of Copolymers Based on 5-methacrylamide-2-naphthalenesulfonic acid (MANSA)

| Copolymer System | Comonomer | Architecture | Morphology | Average Particle Size |

|---|---|---|---|---|

| poly(BA-co-MANSA) | Butyl Acrylate (BA) | Amphiphilic | Self-assembled micelles | 20 - 100 nm |

| poly(VP-co-MANSA) | N-vinylpyrrolidone (VP) | Hydrophilic | Homogeneous macromolecules | Not Applicable |

Research on Inhibitory Effects on Fibroblast Growth Factors and Angiogenesis Pathways

A primary focus of research into polymers derived from this compound is their potential to inhibit fibroblast growth factors (FGF) and, consequently, angiogenesis. acs.org Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making its inhibition a key therapeutic strategy. acs.orgnih.gov The compound 5-Amino-2-naphthalenesulfonate is recognized as a pharmacologically promising inhibitor of acidic fibroblast growth factor (aFGF). nih.gov

Structural studies have revealed how this inhibition occurs at a molecular level. The binding of 5-amino-2-naphthalenesulfonate to aFGF can interfere with the growth factor's ability to interact with the cell membrane complex required to trigger mitogenesis. nih.gov The naphthalene ring establishes hydrophobic contacts, while the sulfonate and amino groups form hydrogen bonds with aFGF residues that are also involved in binding to heparin, a crucial step for FGF activation. acs.org

When incorporated into copolymers, the anti-angiogenic activity is retained and can even be enhanced. acs.org Bioactivity studies demonstrated that MANSA-containing polymers are not toxic to cells but produce a clear, concentration-dependent inhibition of cell proliferation in the presence of aFGF. acs.orgnih.gov The inhibitory effect was found to be significantly higher for the amphiphilic poly(BA-co-MANSA) copolymers compared to the hydrophilic poly(VP-co-MANSA) systems. acs.org This enhanced activity is attributed to the self-assembled micellar morphology of the poly(BA-co-MANSA) nanoparticles, which positions the sulfonic groups on the shell, making them more accessible and properly oriented to interact with the growth factor. acs.orgnih.gov These polymer systems represent a promising alternative for low-toxicity treatments of angiogenic processes. acs.org

Environmental Biotransformation and Remediation Research

Microbial Degradation Pathways of Naphthalenesulfonic Acids

The microbial breakdown of naphthalenesulfonic acids is a complex process, often involving a consortium of bacterial species. The initial attack on the naphthalene (B1677914) ring system is a critical step, paving the way for subsequent degradation and mineralization.

Research has identified various bacterial strains capable of utilizing naphthalenesulfonic acids as a source of carbon or sulfur. Notably, species belonging to the genus Pseudomonas have been extensively studied for their ability to degrade these compounds. For instance, a mixed bacterial community containing Pseudomonas strains was found to completely degrade 6-aminonaphthalene-2-sulfonic acid. nih.gov One strain, Pseudomonas sp. BN6, was responsible for the initial conversion of the molecule. nih.gov While not the exact isomer, this provides a strong model for the degradation of 5-Amino-2-naphthalenesulfonic acid. Another study successfully isolated Pseudomonas sp. strain S-313 from sewage, which demonstrated the ability to desulfonate a wide range of aromatic sulfonates, including 5-amino-1-naphthalenesulfonic acid, converting it to 5-amino-1-naphthol. d-nb.info These findings underscore the metabolic versatility of Pseudomonas species in the desulfonation of various aminonaphthalenesulfonic acid isomers.

The complete mineralization of these compounds often relies on the synergistic action of a microbial community. In the case of 6-aminonaphthalene-2-sulfonic acid degradation, one Pseudomonas strain would convert it to 5-aminosalicylate, which was then fully degraded by another member of the community, strain BN9. nih.gov This highlights the importance of microbial consortia in achieving complete remediation. It has been shown that mixed bacterial consortiums harboring complementary catabolic pathways can completely degrade amino- and hydroxy-naphthalene sulfonic acids. nih.gov

A variety of bacterial genera have been implicated in the degradation of naphthalenesulfonic acids, often isolated from environments previously contaminated with these compounds, such as tannery wastewater. In one study, two bacterial strains, identified as Arthrobacter sp. 2AC and Comamonas sp. 4BC, were isolated from activated sludge and were capable of utilizing naphthalene-2-sulfonic acid as their sole source of carbon. researchgate.net

Table 1: Microbial Strains Involved in the Degradation of Naphthalenesulfonic Acids

| Microbial Strain/Consortium | Degraded Compound | Key Findings |

| Pseudomonas sp. strain BN6 | 6-aminonaphthalene-2-sulfonic acid | Initial conversion to 5-aminosalicylate. nih.gov |

| Pseudomonas sp. strain BN9 | 5-aminosalicylate | Complete degradation of the intermediate. nih.gov |

| Pseudomonas sp. strain S-313 | 5-amino-1-naphthalenesulfonic acid | Conversion to 5-amino-1-naphthol. d-nb.info |

| Arthrobacter sp. 2AC | naphthalene-2-sulfonic acid | Complete degradation within 33 hours. researchgate.net |

| Comamonas sp. 4BC | naphthalene-2-sulfonic acid | Complete degradation within 33 hours. researchgate.net |

The cleavage of the exceptionally stable carbon-sulfur (C-S) bond in naphthalenesulfonic acids is a key enzymatic step in their biodegradation. This process is typically initiated by an oxygenolytic attack on the aromatic ring. d-nb.info Members of the Pseudomonas genus have been reported to initiate metabolism through a double hydroxylation of the aromatic ring that bears the sulfonate group. nih.gov This reaction is catalyzed by dioxygenase enzymes. The resulting dihydrodiol intermediate then undergoes spontaneous elimination of the sulfite (B76179) group to yield 1,2-dihydroxynaphthalene. nih.gov This dihydroxylated intermediate can then be further metabolized through established naphthalene degradation pathways. nih.gov

The enzymes responsible for naphthalene degradation have been shown to also be involved in the metabolism of naphthalenesulfonates. nih.gov The initial attack is often regioselective, as seen in the conversion of 6-aminonaphthalene-2-sulfonic acid where the attack occurs at the 1,2-position. nih.gov

Molecular oxygen is a crucial reactant in the initial stages of aerobic degradation of naphthalenesulfonic acids. Experiments using isotopically labeled oxygen (¹⁸O₂) have confirmed that the hydroxyl groups introduced onto the aromatic ring are derived from molecular oxygen. d-nb.info This is a hallmark of dioxygenase activity, where both atoms of an O₂ molecule are incorporated into the substrate. This oxygenolytic cleavage of the sulfonate group is a critical step that destabilizes the aromatic system and facilitates the removal of the sulfonate moiety. d-nb.info

Ecological Fate and Biodegradation Kinetics in Environmental Systems

The ecological fate of this compound is determined by a combination of its physicochemical properties and its susceptibility to biodegradation in various environmental compartments.

Naphthalenesulfonic acids are generally considered to be biodegradable, particularly in environments where microbial populations have been previously exposed to these compounds, such as in activated sludge from industrial wastewater treatment plants. researchgate.net The ability of microorganisms to utilize these compounds can be enriched. For example, bacterial cultures capable of degrading various substituted naphthalenesulfonates have been successfully isolated from municipal and industrial sewage. d-nb.info

Sulfonated aromatic compounds, including naphthalenesulfonates, have been identified as significant pollutants in major European waterways. Notably, they have been reported to constitute a fraction of the pollution load in the River Rhine. d-nb.info This indicates that while biodegradable, these compounds can persist in the environment, likely due to factors such as high discharge rates, unfavorable conditions for microbial activity, or the presence of more readily degradable carbon sources. The specific concentration and persistence of this compound in the River Rhine are not detailed in the available literature, highlighting a need for more targeted environmental monitoring studies.

Analytical Chemistry Applications and Methodological Advancements

Development of Precolumn Derivatization Reagents in Chromatography

Precolumn derivatization is a technique used in chromatography to modify an analyte before it enters the separation column. This process can enhance detectability, improve separation efficiency, and increase the stability of the analyte. 5-Amino-2-naphthalenesulfonic acid serves as an effective precolumn derivatization reagent, particularly in the analysis of carbohydrates.

A significant application of 8-amino-2-naphthalenesulfonic acid (ANS) is in the sequential analysis of reducing oligosaccharides. jst.go.jpjst.go.jp A method has been developed that allows for the step-by-step identification of monosaccharide units from the reducing end of an oligosaccharide. jst.go.jp

This sequential analysis involves a series of chemical reactions:

Derivatization : The reducing oligosaccharide reacts with ANS to form a Schiff base. jst.go.jp

Reduction : The resulting Schiff base is stabilized by reduction with sodium cyanoborohydride. jst.go.jp

Methoxycarbonylation : The secondary amino group formed during reduction is then methoxycarbonlyated. jst.go.jp

Cleavage : The glycosidic bond adjacent to the derivatized reducing end is cleaved through intramolecular acid hydrolysis, facilitated by the sulfonic acid group of the ANS derivative. jst.go.jp

Identification : The monosaccharide released from the reducing end is identified using high-performance liquid chromatography (HPLC). jst.go.jp

Recovery : The remaining oligosaccharide fragment is recovered for the next cycle of analysis. jst.go.jp

This cyclical process allows for the systematic determination of the sequence of the oligosaccharide. jst.go.jp

Advancements in the methodology have focused on optimizing the cleavage reaction and improving the identification process. It was found that conducting the cleavage reaction of the ANS-derivatized oligosaccharide at 140°C for 30 minutes in a dioxane-dimethyl sulfoxide (B87167) (7:3) mixture resulted in a satisfactory yield for the cleavage and quantitative recovery of the remaining oligosaccharide fragments. jst.go.jp This specific condition is crucial for the successful sequential analysis of reducing di- and trisaccharides. jst.go.jpjst.go.jp

The identification of the cleaved monosaccharides is typically achieved through reversed-phase HPLC. jst.go.jpnih.gov The use of fluorescent labeling agents like ANS significantly enhances the sensitivity of detection. nih.gov This approach is part of a broader field of oligosaccharide mapping, which often combines high-resolution liquid chromatography with mass spectrometry for comprehensive structural elucidation. nih.govtulane.edumdpi.com The development of various derivatization reagents and advanced chromatographic techniques, such as normal phase and anion exchange chromatography, has greatly improved the resolution and sensitivity of oligosaccharide analysis. nih.govoup.com

Interactions with Biomolecules for Fluorescence Probing

This compound and its isomers are widely used as extrinsic fluorescent probes to study the structure, function, and dynamics of biomolecules, particularly proteins. wikipedia.orgnih.gov The fluorescence of these compounds is highly sensitive to the polarity of their microenvironment. mdpi.comtandfonline.com In aqueous solutions, their fluorescence is typically weak; however, upon binding to hydrophobic regions of proteins, their fluorescence intensity increases significantly, and the emission maximum often experiences a blue shift (a shift to a shorter wavelength). mdpi.comtandfonline.com

ANS is extensively used to characterize binding sites on proteins, especially those that are hydrophobic in nature. wikipedia.orgnih.gov It can detect conformational changes in proteins that are induced by ligand binding, as these changes can alter the protein's surface and expose hydrophobic pockets to which ANS can bind. wikipedia.org

The binding of ANS is not limited to buried hydrophobic sites; it can also bind to external sites on proteins that are exposed to the aqueous environment. nih.gov While the fluorescence enhancement is generally more pronounced when bound to shielded hydrophobic clusters, interactions at solvent-exposed sites can also be detected. nih.govnih.gov Time-resolved fluorescence studies have helped distinguish between these binding environments, with longer fluorescence lifetimes (10–15 ns) corresponding to solvent-shielded sites and shorter lifetimes (2–5 ns) to solvent-exposed sites. nih.gov

The interaction of ANS with proteins can be monitored by observing the changes in its fluorescence spectrum. For instance, the binding of ANS to the enzyme MurA results in a characteristic fluorescence spectrum with an emission maximum at 475 nm, and the binding affinity can be quantified by titrating the protein with increasing concentrations of ANS. pnas.org

| Environment | Fluorescence Lifetime (ns) | Reference |

|---|---|---|

| Aqueous Solution (Free ANS) | ~0.25 | nih.gov |

| Bound to Solvent-Exposed Protein Sites | 2 - 5 | nih.gov |

| Bound to Solvent-Shielded Hydrophobic Sites | 10 - 15 | nih.gov |

Research has shown that the binding of ANS to proteins is not solely driven by hydrophobic interactions. nih.gov Electrostatic interactions, specifically ion pairing between the negatively charged sulfonate group of ANS and positively charged amino acid residues on the protein, play a dominant role. nih.govnih.gov

Studies on the interaction of ANS with positively charged amino acid derivatives, such as those of arginine and lysine (B10760008), and with polyamino acids have provided deeper insights into this binding mechanism. nih.govnih.govnih.gov Isothermal titration calorimetry (ITC) and fluorescence spectroscopy have demonstrated that complex formation occurs through ion pair formation. nih.gov The arginine side chain is noted to interact more effectively with both the amino and sulfonate groups of ANS compared to the lysine side chain. nih.govnih.gov Furthermore, the binding of ANS can induce conformational changes in polyamino acids, such as a random coil to alpha-helix transition in poly-arginine. nih.govnih.gov

The sulfonate group is a critical determinant of the photophysical and binding properties of ANS. nih.gov It plays a significant role in the fluorescence characteristics of the molecule. nih.govnih.gov An analog of ANS that lacks the sulfonate group, N-phenyl-1-naphthylamine (1NPN), exhibits a significantly higher fluorescence quantum yield and lifetime in buffer compared to ANS. nih.govnih.gov This difference is attributed to the sulfonate group facilitating an intermolecular charge transfer (CT) process with water molecules, which serves as a non-radiative decay pathway and quenches the fluorescence of ANS in aqueous environments. nih.govnih.gov

The primary role of the sulfonate group in protein binding is to facilitate electrostatic interactions. nih.govnih.gov The formation of an ion pair between the negatively charged sulfonate group of ANS and a positively charged group (like the side chain of arginine or lysine) on a protein is a major driving force for binding. nih.govnih.govnih.gov This ion pairing can reduce the rate of intermolecular charge transfer, leading to an enhancement of fluorescence intensity and lifetime, even when the ANS molecule is bound to a solvent-exposed site on the protein. nih.govnih.govnih.gov This electrostatic mechanism has been demonstrated for both buried and external protein binding sites. nih.gov

| Interaction Type | Key Moieties Involved | Effect on Fluorescence | Reference |

|---|---|---|---|

| Hydrophobic Interaction | Anilinonaphthalene group of ANS and hydrophobic pockets of proteins. | Increased intensity and blue shift. | mdpi.comtandfonline.com |

| Ion Pair Formation | Sulfonate group of ANS and positively charged amino acid residues (e.g., Lysine, Arginine). | Enhancement of fluorescence intensity and lifetime. | nih.govnih.govnih.gov |

Development of Modified Electrodes for Analytical Sensing

The modification of electrode surfaces with specific chemical entities has emerged as a powerful strategy in analytical chemistry to enhance the sensitivity, selectivity, and robustness of electrochemical sensors. Among the various materials utilized for this purpose, conductive polymers derived from aromatic compounds have garnered significant attention. These polymers can be readily deposited on electrode surfaces, often through electropolymerization, creating a film with a large surface area and specific functional groups that can interact with target analytes. In the context of heavy metal analysis, the integration of these polymer films with bismuth films has proven to be a particularly effective approach, combining the preconcentration capabilities of the polymer with the favorable electrochemical properties of bismuth for stripping analysis.

Polymer/Bismuth Film Modified Electrodes for Heavy Metal Detection (e.g., Pb(II), Cd(II))

The development of cost-effective and highly sensitive electrochemical sensors is crucial for monitoring heavy metal contamination in various environmental matrices. Lead (Pb(II)) and cadmium (Cd(II)) are among the most toxic heavy metals, necessitating reliable detection methods at trace levels. A promising approach involves the use of polymer/bismuth film modified electrodes, which offer an environmentally friendly alternative to traditional mercury-based electrodes.

Research has explored the use of various aminonaphthalenesulfonic acid derivatives as monomers for creating polymer films on glassy carbon electrodes (GCE). These polymers, when combined with an in-situ deposited bismuth film, have shown significant potential for the simultaneous determination of Pb(II) and Cd(II) using square wave anodic stripping voltammetry (SWASV). nih.gov

A study systematically investigated the performance of different aminonaphthalenesulfonic acid isomers, including 5-aminonaphthalene-1-sulfonic acid, 2-aminonaphthalene-1-sulfonic acid, 8-aminonaphthalene-2-sulfonic acid, and 4-amino-3-hydroxynaphthalene-1-sulfonic acid, in this application. The aim was to develop a cheaper alternative to commonly used modifiers like Nafion. The polymer films were potentiodynamically grown on a GCE, followed by the in-situ deposition of a bismuth film. nih.gov

Among the tested isomers, the electrode modified with poly(8-aminonaphthalene-2-sulfonic acid) in conjunction with a bismuth film (poly(8AN2SA)/Bi/GCE) demonstrated the highest electrochemical response for both Pb(II) and Cd(II). This experimental finding was corroborated by density functional theory (DFT) calculations, which predicted that the polymer derived from 8-aminonaphthalene-2-sulfonic acid would exhibit superior performance for the anodic stripping voltammetry of both lead and cadmium. nih.gov

Under optimized conditions, the poly(8AN2SA)/Bi/GCE was used for the simultaneous determination of Pb(II) and Cd(II). The method exhibited a linear response in the concentration range of 1–40 µg/L for both metals. The limits of detection (LOD) were found to be 0.38 µg/L for Pb(II) and 0.08 µg/L for Cd(II), showcasing the high sensitivity of the developed sensor. nih.gov

The successful application of these aminonaphthalenesulfonic acid-based polymers highlights their potential as effective and economical modifiers for bismuth film electrodes in heavy metal analysis. The research demonstrates that by carefully selecting the monomer, it is possible to fabricate sensitive and reliable electrochemical sensors for environmental monitoring.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-2-naphthalenesulfonic acid, and how can purity be optimized?

- Methodology : The compound is typically synthesized via sulfonation and amination of naphthalene derivatives. For example, diazotization of aromatic amines (e.g., this compound) using NaNO₂ and HCl at 0–5°C, followed by coupling with sulfonated aromatic compounds under alkaline conditions .

- Purification : Recrystallization from ethanol-water mixtures (e.g., 50% ethanol-water) yields high-purity crystals. Purity can be confirmed via elemental analysis (>98% purity) and HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- FTIR : Identifies sulfonate (S=O stretching at ~1180–1250 cm⁻¹) and amino (N–H stretching at ~3300 cm⁻¹) groups .

- XRD : Resolves zwitterionic structure (sulfonate–aminium interactions) and hydrogen-bonding networks (e.g., R₃³(8) motifs in hydrates) .

- Mass Spectrometry : Confirms molecular weight (223.25 g/mol) and fragmentation patterns .

Q. How does the zwitterionic nature of this compound influence its solubility and stability?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO) due to sulfonate group ionization.

- Stability : Zwitterionic interactions enhance thermal stability (decomposition >300°C) but require storage in dry, inert conditions to prevent hydration-driven structural changes .

Advanced Research Questions

Q. What structural factors enable this compound to act as a precursor for conductive polymer composites?

- Mechanism : The sulfonate group facilitates doping in polyaniline copolymers, enhancing electrical conductivity. For example, copolymerization with aniline and Fe₃O₄ nanoparticles yields nanocomposites with conductivity up to 10⁻² S/cm and superparamagnetic behavior (saturation magnetization ~25 emu/g) .

- Characterization : TEM/SEM reveals nanoparticle dispersion, while SQUID magnetometry confirms ferromagnetic ordering .

Q. How do hydrogen-bonding patterns differ between anhydrous and hydrated forms of this compound, and what implications do these have for material design?

- Anhydrous Form : Exhibits 3-D hydrogen-bonded networks via sulfonate–aminium interactions, creating robust crystalline frameworks .

- Hydrated Form : Water molecules mediate 2-D layered structures (e.g., cyclic R₃³(8) motifs), reducing mechanical stability but increasing solubility. These differences guide solvent selection for crystallization or composite synthesis .

Q. What analytical strategies resolve contradictions in reported crystallographic data for aminonaphthalenesulfonic acids?

- Approach : Cross-validate XRD data with computational modeling (e.g., DFT) to account for polymorphism. For example, discrepancies in unit cell parameters (e.g., orthorhombic vs. monoclinic systems) may arise from varying hydration states or protonation .

- Case Study : 1,6-Cleve's acid (anhydrous) vs. 1,7-Cleve's acid monohydrate shows distinct π–π stacking distances (3.63 Å vs. 3.85 Å), impacting dye-binding affinity .

Q. How does this compound interact with biological systems, and what are its potential toxicological risks?

- Toxicity Profile : Limited acute toxicity (LD₅₀ >2000 mg/kg in rodents), but chronic exposure may cause respiratory irritation due to sulfonate dust inhalation.

- Ecological Impact : Avoid environmental release; biodegradation studies show slow breakdown (~60 days in soil), necessitating containment during lab use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.